molecular formula C23H22N6O2 B2585487 5-methyl-9-(3-phenylpropyl)-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921511-19-5

5-methyl-9-(3-phenylpropyl)-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Cat. No.: B2585487
CAS No.: 921511-19-5
M. Wt: 414.469
InChI Key: LJGUSDVLSYVHQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-methyl-9-(3-phenylpropyl)-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione features a purine-dione core fused with a [1,2,4]triazolo ring at positions [4,3-e]. Key structural attributes include:

  • 5-Methyl group: Stabilizes the purine ring system.
  • 3-(p-Tolyl) group: A 4-methylphenyl moiety that facilitates aromatic interactions in biological systems.

This structure is distinct from simpler purine derivatives due to its fused triazolo ring and extended alkyl-aryl substituents, which may influence pharmacokinetics and target binding .

Properties

IUPAC Name

1-methyl-8-(4-methylphenyl)-5-(3-phenylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O2/c1-15-10-12-17(13-11-15)19-25-26-22-28(14-6-9-16-7-4-3-5-8-16)18-20(30)24-23(31)27(2)21(18)29(19)22/h3-5,7-8,10-13H,6,9,14H2,1-2H3,(H,24,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGUSDVLSYVHQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2C4=C(N3CCCC5=CC=CC=C5)C(=O)NC(=O)N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Triazolo-Purine Derivatives

Compound A : 5-Methyl-3-(4-methylphenyl)-9-propyl-5H-[1,2,4]triazolo[3,4-h]purine-6,8-dione ()
  • Key Differences :
    • Triazolo ring fused at [3,4-h] instead of [4,3-e], altering ring conformation.
    • 9-Propyl group (vs. 3-phenylpropyl in the target): Reduces hydrophobicity (logP ~2.1 vs. ~3.5 estimated for the target).
    • 3-(4-Methylphenyl) : Identical to the target’s p-tolyl group.
  • Implications : The shorter alkyl chain and different triazolo fusion may reduce steric hindrance but limit bioavailability in lipid-rich environments .
Compound B : 3-(4-Chlorophenyl)-9-Isopropyl-5,7-Dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8-dione ()
  • 9-Isopropyl: Less lipophilic than 3-phenylpropyl, possibly reducing tissue penetration. 5,7-Dimethyl groups: May increase metabolic stability by blocking oxidation sites.
  • Implications : The chloro substituent could improve binding affinity to targets like kinases but reduce solubility compared to the target compound .

Purine-Dione Derivatives Without Triazolo Rings

Compound C : 1,7,9-Trimethyl-1H-Purine-6,8(7H,9H)-Dione ()
  • Key Differences :
    • Lacks the triazolo ring, simplifying the core structure.
    • Trimethyl groups : Increase steric bulk but reduce opportunities for hydrogen bonding.
  • Implications : Lower molecular complexity may result in weaker target engagement but improved synthetic accessibility .

Pyrazolo-Triazine Derivatives (–7)

Compound D : 3-Hydroxy-7-Oxo-5,6-Dihydropyrazolo[3,4-e]-1,2,4-Triazine ()
  • Key Differences :
    • Pyrazolo-triazine core (vs. triazolo-purine).
    • Hydroxy and oxo groups : Enhance polarity, reducing membrane permeability.
  • Implications : Likely targets different enzymatic pathways due to altered electronic properties .

Pyrrolo-Triazolo-Pyrazine Derivatives (–9)

Compound E : 5-((1R,3R)-3-(6H-Pyrrolo[2,3-e][1,2,4]Triazolo[4,3-a]Pyrazin-1-yl)Cyclopentylamino)Pyrazine-2-Carbonitrile
  • Key Differences: Additional pyrrolo and pyrazine rings increase molecular weight (~450 g/mol vs. ~400 g/mol for the target). Cyclopentylamino and nitrile groups: Introduce conformational rigidity and electrophilic character.
  • Implications : Higher complexity may improve selectivity but complicate synthesis .

Structural and Property Comparison Table

Compound Core Structure Position 3 Substituent Position 9 Substituent Key Functional Groups Molecular Weight (g/mol) logP (Est.)
Target Compound Triazolo[4,3-e]purine-dione p-Tolyl 3-Phenylpropyl Methyl, Triazolo ~420 ~3.5
Compound A () Triazolo[3,4-h]purine-dione p-Tolyl Propyl Methyl, Triazolo ~360 ~2.1
Compound B () Triazolo[4,3-e]purine-dione 4-Chlorophenyl Isopropyl 5,7-Dimethyl, Chloro ~410 ~3.0
Compound C () Purine-dione N/A N/A 1,7,9-Trimethyl ~220 ~1.5
Compound D () Pyrazolo-triazine Hydroxy N/A Oxo, Hydroxy ~210 ~0.8
Compound E () Pyrrolo-triazolo-pyrazine Cyclopentylamino N/A Nitrile, Pyrrolo ~450 ~2.8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.